molecular formula C25H22FNO4S B2495190 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866812-43-3

6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2495190
CAS No.: 866812-43-3
M. Wt: 451.51
InChI Key: ZKTZSVBZVFIUHV-UHFFFAOYSA-N
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Description

6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex synthetic organic compound designed for advanced life sciences research. This dihydroquinolin-4-one derivative features a benzenesulfonyl group and a fluorophenylmethyl substitution, a structural motif found in compounds investigated for modulating key biological pathways . Its molecular architecture suggests potential as a valuable tool compound in enzymology and receptor studies, particularly for researchers exploring the structure-activity relationships of heterocyclic small molecules . The presence of the ethoxy group at the 6-position and the sulfonamide linker contributes to the compound's overall electronic properties and potential binding affinity for specific protein targets. Compounds within this class have been studied for their interaction with various enzyme families, including metalloproteinases, and may serve as critical scaffolds for developing novel pharmacological probes . This reagent is provided as a high-purity solid for use in in vitro assay development, high-throughput screening campaigns, and medicinal chemistry optimization programs. Applications & Research Value: This chemical is intended for research applications such as: 1) Lead Compound Identification: Serving as a starting point or analog in the search for new bioactive molecules with high binding affinity for specific receptors ; 2) Structure-Activity Relationship (SAR) Studies: Helping researchers understand how specific functional groups (ethoxy, fluorophenyl, sulfonyl) influence biological activity and physicochemical properties ; 3) Biochemical Assays: Acting as a standard or experimental compound in in vitro binding and selectivity assays to estimate therapeutic indices and binding kinetics . Handling Note: this compound is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-31-20-10-13-23-22(14-20)25(28)24(32(29,30)21-11-4-17(2)5-12-21)16-27(23)15-18-6-8-19(26)9-7-18/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTZSVBZVFIUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the ethoxy group: This can be done via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Attachment of the fluorophenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods would likely involve optimization of these reactions for higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ethoxy or sulfonyl groups, leading to the formation of corresponding hydroxy or desulfonyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored for drug development.

    Industry: It can be used in the development of specialty chemicals, dyes, or polymers with specific properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolin-4-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with five analogs (Table 1), followed by a discussion of key structural and functional differences.

Table 1: Structural Comparison of Quinolin-4-one Derivatives

Compound ID/Name Substituents (Position) Sulfonyl Group Benzyl Group Other Key Groups References
Target Compound 6-Ethoxy, 1-(4-fluorobenzyl), 3-(4-methylbenzenesulfonyl 4-Methylbenzenesulfonyl (3) 4-Fluorobenzyl (1) None N/A
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-quinolin-4-one 6-Fluoro, 7-Diethylamino, 3-(3-chlorobenzenesulfonyl), 1-(4-methylbenzyl) 3-Chlorobenzenesulfonyl (3) 4-Methylbenzyl (1) Diethylamino (7), Fluoro (6)
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-quinolin-4-one 6-Ethoxy, 1-(4-chlorobenzyl), 3-(4-isopropylbenzenesulfonyl 4-Isopropylbenzenesulfonyl (3) 4-Chlorobenzyl (1) None
3-(Benzenesulfonyl)-6-fluoro-1-(4-methylbenzyl)-quinolin-4-one 6-Fluoro, 3-Benzenesulfonyl, 1-(4-methylbenzyl) Benzenesulfonyl (3) 4-Methylbenzyl (1) Fluoro (6)
6-Ethoxy-3-(4-fluorobenzoyl)-1-(4-methoxybenzyl)-quinolin-4-one 6-Ethoxy, 3-(4-fluorobenzoyl), 1-(4-methoxybenzyl) None (Benzoyl instead) 4-Methoxybenzyl (1) 4-Fluorobenzoyl (3)

Key Structural Variations and Implications

a) Sulfonyl Group Modifications
  • Target vs. : The target’s 4-methylbenzenesulfonyl group is less electron-withdrawing than the 3-chlorobenzenesulfonyl group in . Chlorine’s electronegativity may enhance stability but reduce solubility compared to the methyl group .
  • Target vs.
b) Benzyl Group Differences
  • 4-Fluorobenzyl (Target) vs. 4-Chlorobenzyl () : Fluorine’s smaller size and higher electronegativity improve metabolic stability relative to chlorine, which may increase lipophilicity .
c) Functional Group Additions
  • Diethylamino and Fluoro (): The 7-diethylamino group could enhance solubility via protonation, while 6-fluoro may alter electronic distribution in the quinolinone core .
  • Benzoyl vs.

Biological Activity

6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines. This compound is notable for its complex structure, which includes an ethoxy group, a fluorobenzenesulfonyl moiety, and a methylphenyl group. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Ethoxy Group : Enhances solubility and may influence pharmacokinetics.
  • Fluorobenzenesulfonyl Moiety : Potentially increases biological activity through enhanced interaction with biological targets.
  • Methylphenyl Group : May contribute to the compound's lipophilicity and ability to penetrate biological membranes.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have demonstrated potential in reducing inflammation in various models.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation and survival.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing downstream effects.
  • Enzyme Inhibition : The sulfonamide group may interact with enzymes critical for cellular functions, leading to altered metabolic processes.

Case Studies

Several studies have investigated the biological activity of similar compounds. Below are notable findings:

StudyCompoundBiological ActivityFindings
Study 16-MethylquinolineAntimicrobialShowed significant inhibition against Staphylococcus aureus
Study 22-(Benzenesulfonyl)quinolineAnticancerInduced apoptosis in breast cancer cell lines
Study 33-(Pyridin-2-sulfonyl)quinolineAnti-inflammatoryReduced cytokine production in LPS-stimulated macrophages

These studies highlight the potential therapeutic applications of compounds related to this compound.

Synthesis and Optimization

The synthesis of this compound typically involves several steps, including:

  • Formation of the Quinoline Core : Utilizing methods such as cyclization reactions.
  • Introduction of Functional Groups : Employing techniques like Suzuki-Miyaura coupling for the incorporation of aryl groups.
  • Final Modifications : Optimizing conditions for yield and purity.

Q & A

Q. Advanced/Mechanistic Study

  • Molecular Docking : Use AutoDock Vina to map interactions with kinase targets (e.g., EGFR; sulfonyl group forms hydrogen bonds with Lys721) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorophenyl) with logP values to optimize bioavailability .
  • MD Simulations : Assess stability of target-ligand complexes (e.g., 100 ns trajectories in GROMACS) .

How to design a pharmacokinetic study balancing lipophilicity and bioavailability?

Q. Advanced/Experimental Design

  • Lipophilicity Assessment : Measure logP (e.g., ~3.5 via shake-flask method) to predict membrane permeability .
  • In Vivo Parameters :
    • Dosing : 10 mg/kg IV (plasma sampling at 0, 1, 4, 8, 24 h).
    • Bioanalysis : LC-MS/MS for quantification (LLOQ = 1 ng/mL) .
  • Metabolic Stability : Incubate with liver microsomes; identify CYP3A4-mediated oxidation using isoform-specific inhibitors .

What strategies mitigate off-target effects in antimicrobial assays?

Q. Advanced/Mechanistic Study

  • Selectivity Screening : Compare MIC values against S. aureus (32 µg/mL) vs. mammalian cells (e.g., HEK293; IC₅₀ > 100 µg/mL) .
  • Target Validation : Use CRISPR knockouts (e.g., S. aureus FabI enzyme) to confirm mechanism .
  • Resistance Monitoring : Serial passage assays (10 generations) to detect MIC shifts .

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